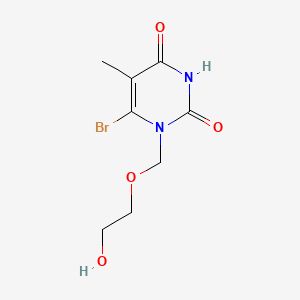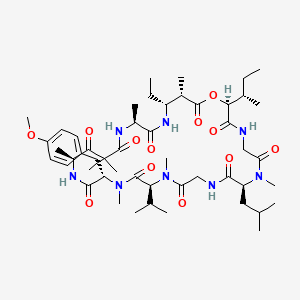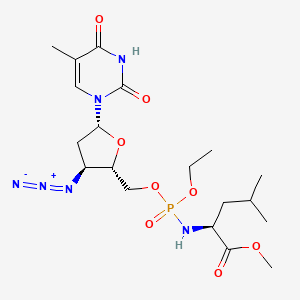
Acetamide, N-(2-acetamidofluoren-1-yl)-N-fluoren-2-yl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-(2-acetamidofluoren-1-yl)-N-fluoren-2-yl- is a complex organic compound that belongs to the class of acetamides. These compounds are characterized by the presence of an acetamide group attached to a fluorene moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2-acetamidofluoren-1-yl)-N-fluoren-2-yl- typically involves multi-step organic reactions. One common method is the acylation of fluorene derivatives with acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions often require controlled temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Acetamide, N-(2-acetamidofluoren-1-yl)-N-fluoren-2-yl- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
Acetamide, N-(2-acetamidofluoren-1-yl)-N-fluoren-2-yl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of advanced materials and polymers.
Mecanismo De Acción
The mechanism by which Acetamide, N-(2-acetamidofluoren-1-yl)-N-fluoren-2-yl- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Acetamide, N-(2-acetamidofluoren-1-yl)-N-fluoren-3-yl-
- Acetamide, N-(2-acetamidofluoren-1-yl)-N-fluoren-4-yl-
Uniqueness
The uniqueness of Acetamide, N-(2-acetamidofluoren-1-yl)-N-fluoren-2-yl- lies in its specific structural configuration, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various applications, making it a compound of significant interest in research and industry.
Propiedades
Número CAS |
73106-12-4 |
|---|---|
Fórmula molecular |
C30H24N2O2 |
Peso molecular |
444.5 g/mol |
Nombre IUPAC |
N-[1-[acetyl(9H-fluoren-2-yl)amino]-9H-fluoren-2-yl]acetamide |
InChI |
InChI=1S/C30H24N2O2/c1-18(33)31-29-14-13-27-25-10-6-4-8-21(25)17-28(27)30(29)32(19(2)34)23-11-12-26-22(16-23)15-20-7-3-5-9-24(20)26/h3-14,16H,15,17H2,1-2H3,(H,31,33) |
Clave InChI |
VWKRQUDGZCBDEL-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=C(C2=C(C=C1)C3=CC=CC=C3C2)N(C4=CC5=C(C=C4)C6=CC=CC=C6C5)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2-Bis(hydroxymethyl)propane-1,3-diol;[4-(phosphonomethyl)phenyl]methylphosphonic acid](/img/structure/B12810570.png)
![11-(4-phenylpiperazin-1-yl)-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline](/img/structure/B12810582.png)



![2-[(6-Aminopurin-9-yl)methoxy]but-3-en-1-ol](/img/structure/B12810619.png)







